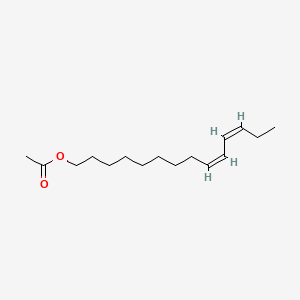
(Z,Z)-Tetradeca-9,11-dienyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-Tetradeca-9,11-dienyl acetate is a chemical compound with the molecular formula C16H28O2. It is an acetate ester derived from tetradeca-9,11-dien-1-ol. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it serves as a mating attractant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-Tetradeca-9,11-dienyl acetate typically involves the use of a stereoselective Wittig reaction. The process begins with the preparation of the corresponding aldehyde, which is then reacted with an alkyl-phosphonium salt to form the desired diene. The final step involves acetylation to produce the acetate ester .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve the use of protective groups to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(Z,Z)-Tetradeca-9,11-dienyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diene to the corresponding epoxide or diol.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated acetates.
Substitution: Various substituted acetates depending on the nucleophile used.
Applications De Recherche Scientifique
(Z,Z)-Tetradeca-9,11-dienyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: Serves as a pheromone in behavioral studies of insects, particularly moths.
Medicine: Investigated for its potential use in pest control strategies to reduce the spread of insect-borne diseases.
Industry: Utilized in the development of pheromone-based pest management systems.
Mécanisme D'action
The mechanism of action of (Z,Z)-Tetradeca-9,11-dienyl acetate involves its interaction with specific olfactory receptors in insects. These receptors are highly sensitive to the compound, triggering a series of neural responses that lead to mating behavior. The molecular targets include G-protein coupled receptors (GPCRs) that activate downstream signaling pathways, ultimately resulting in the attraction of male moths to females .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z,E)-3,5-Tetradecadienyl acetate
- (E,E)-3,5-Tetradecadienyl acetate
- (Z,E)-4,8-Tetradecadienyl acetate
- (Z,Z)-7,11-Tetradecadienyl acetate
- (Z,E)-9,11-Tetradecadienyl acetate
- (Z,Z)-9,12-Tetradecadienyl acetate
Uniqueness
(Z,Z)-Tetradeca-9,11-dienyl acetate is unique due to its specific double bond configuration, which imparts distinct olfactory properties. This configuration makes it highly effective as a pheromone, distinguishing it from other tetradecadienyl acetates that may have different double bond positions or configurations .
Propriétés
Numéro CAS |
54664-97-0 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
[(9Z,11Z)-tetradeca-9,11-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4-,7-6- |
Clé InChI |
RFEQLTBBKNKGGJ-RZSVFLSASA-N |
SMILES isomérique |
CC/C=C\C=C/CCCCCCCCOC(=O)C |
SMILES canonique |
CCC=CC=CCCCCCCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


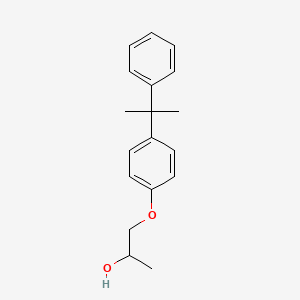
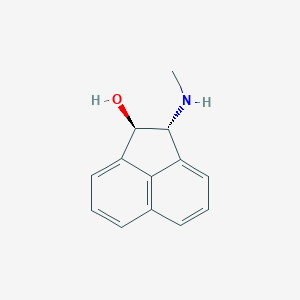
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
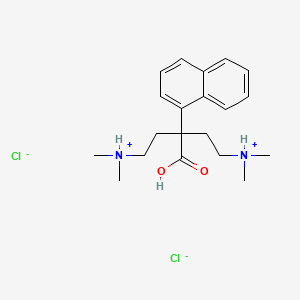
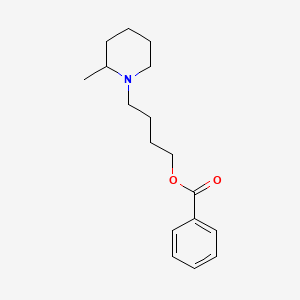
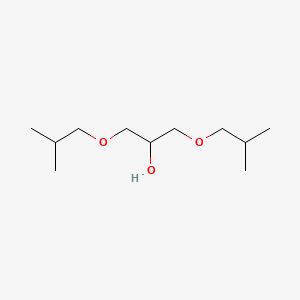
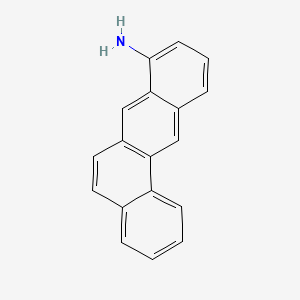
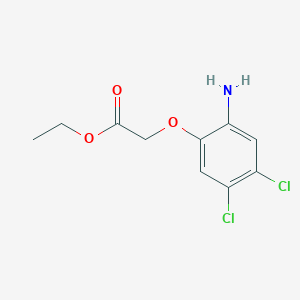
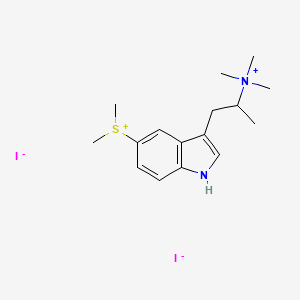
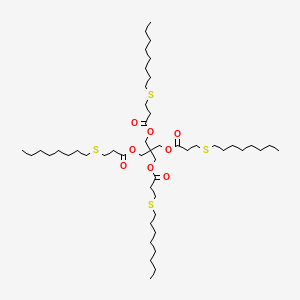



![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)
